molecular formula C6H10O2S B1314191 2,2,4-Trimethyl-1,3-oxathiolan-5-one CAS No. 60822-65-3

2,2,4-Trimethyl-1,3-oxathiolan-5-one

Cat. No.: B1314191
CAS No.: 60822-65-3
M. Wt: 146.21 g/mol
InChI Key: NVOVXXLMWUHZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4-Trimethyl-1,3-oxathiolan-5-one is a cyclic sulfone compound with the molecular formula C6H10O2S. It is known for its unique structure, which includes a five-membered ring containing both sulfur and oxygen atoms. This compound is commonly used in various industrial and research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,4-Trimethyl-1,3-oxathiolan-5-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,2,4-trimethyl-1,3-dithiolane and an oxidizing agent can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes. These processes typically utilize readily available raw materials and efficient catalytic systems to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,3-oxathiolan-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2,2,4-Trimethyl-1,3-oxathiolan-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized as a solvent, flavoring agent, and pesticide.

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-1,3-oxathiolan-5-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with various biomolecules, influencing their activity and function. This interaction can lead to the modulation of enzymatic activities, disruption of microbial cell membranes, and inhibition of specific metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethyl-1,3-dithiolane: Similar in structure but contains two sulfur atoms instead of one sulfur and one oxygen atom.

    2,2,4-Trimethyl-1,3-oxathiane: A six-membered ring analog with similar chemical properties.

    2,2,4-Trimethyl-1,3-thiazolidine: Contains a nitrogen atom in place of the oxygen atom.

Uniqueness

2,2,4-Trimethyl-1,3-oxathiolan-5-one stands out due to its five-membered ring structure, which imparts unique chemical reactivity and stability. Its ability to undergo a variety of chemical reactions and its diverse applications in different fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

2,2,4-trimethyl-1,3-oxathiolan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-4-5(7)8-6(2,3)9-4/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOVXXLMWUHZQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(S1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70519194
Record name 2,2,4-Trimethyl-1,3-oxathiolan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60822-65-3
Record name 2,2,4-Trimethyl-1,3-oxathiolan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,4-Trimethyl-1,3-oxathiolan-5-one
Reactant of Route 2
2,2,4-Trimethyl-1,3-oxathiolan-5-one
Reactant of Route 3
2,2,4-Trimethyl-1,3-oxathiolan-5-one
Reactant of Route 4
2,2,4-Trimethyl-1,3-oxathiolan-5-one
Reactant of Route 5
Reactant of Route 5
2,2,4-Trimethyl-1,3-oxathiolan-5-one
Reactant of Route 6
2,2,4-Trimethyl-1,3-oxathiolan-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.